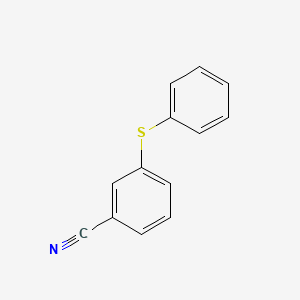

Benzonitrile, 3-(phenylthio)-

Beschreibung

Eigenschaften

CAS-Nummer |

108697-88-7 |

|---|---|

Molekularformel |

C13H9NS |

Molekulargewicht |

211.28 g/mol |

IUPAC-Name |

3-phenylsulfanylbenzonitrile |

InChI |

InChI=1S/C13H9NS/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H |

InChI-Schlüssel |

VWFUJPSACNEMJX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)C#N |

Kanonische SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Reactivity

- 4-(Phenylthio)benzonitrile: Synthesized via cross-sulfurization of 4-(phenylseleno)benzonitrile, this isomer demonstrates similar synthetic pathways but differs in substituent position. The 4-position may influence electronic effects in materials applications, though direct comparative data are unavailable .

- Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)- (CAS 920035-44-5): Replacing the phenylthio group with a phenoxy (-OPh) substituent alters electronic density and reactivity. Phenoxy derivatives are often explored as intermediates in agrochemicals, whereas sulfur analogs may exhibit enhanced lipophilicity .

Functional Group Variations

- This compound is used industrially, with safety data highlighting toxicity risks .

- Its molecular weight (185.24 g/mol) is lower than sulfur-substituted analogs .

Antifungal Activity

The phenylthio group likely enhances membrane penetration or target binding .

Materials Science

Benzonitrile derivatives with sulfur substituents, such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile, are patented for use in OLEDs due to their thermally activated delayed fluorescence (TADF) properties. The sulfur atom may stabilize excited states, improving device efficiency .

Key Properties

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(phenylthio)benzonitrile derivatives, and what key intermediates are involved?

- Methodological Answer : The synthesis of sulfur-containing benzonitrile derivatives often involves C–H activation strategies or nucleophilic aromatic substitution. For example, the reaction of 3-bromobenzonitrile with thiophenol derivatives in the presence of a copper(I) catalyst under reflux conditions can yield 3-(phenylthio)benzonitrile . Key intermediates include halogenated benzonitriles (e.g., 3-bromo- or 3-chlorobenzonitrile) and thiol precursors. Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalyst loading (e.g., CuI at 5–10 mol%) to minimize byproducts.

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be systematically applied to characterize 3-(phenylthio)benzonitrile and its derivatives?

- Methodological Answer :

- FT-IR : Identify the –C≡N stretch (~2230 cm⁻¹) and aryl-S-C vibrations (680–750 cm⁻¹). Compare with computational spectra (DFT/B3LYP/6-311++G(d,p)) to validate structural assignments .

- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and thiomethyl/methoxy substituents. DEPT-135 can differentiate CH₂/CH₃ groups in derivatives.

- UV-Vis : Analyze π→π* and n→π* transitions (200–400 nm) to assess electronic effects of the phenylthio group. Solvatochromic shifts in polar solvents (e.g., acetonitrile vs. toluene) indicate charge-transfer properties .

Q. What safety precautions are critical when handling 3-(phenylthio)benzonitrile in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS), this compound requires storage at 0–6°C in airtight containers to prevent degradation. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential skin/eye irritation (H313/H319) . Waste disposal must follow hazardous chemical protocols, including neutralization before disposal .

Advanced Research Questions

Q. How does the phenylthio substituent influence the electrochemical properties of benzonitrile derivatives in OLED applications?

- Methodological Answer : The sulfur atom in the phenylthio group enhances electron-withdrawing effects, stabilizing excited states in TADF (thermally activated delayed fluorescence) materials. Compare HOMO-LUMO gaps (via cyclic voltammetry) of 3-(phenylthio)benzonitrile with non-sulfur analogs. For OLED device testing, co-deposit the compound with host materials (e.g., CBP) and measure external quantum efficiency (EQE) to evaluate charge injection/transport .

Q. What computational methods are effective for predicting the reactivity and non-linear optical (NLO) properties of 3-(phenylthio)benzonitrile?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate Fukui indices to identify nucleophilic/electrophilic sites. NLO properties (e.g., hyperpolarizability) are modeled using CAM-B3LYP to assess intramolecular charge transfer. Compare results with experimental UV-Vis and Raman data to validate computational models .

Q. How can binding parameters (e.g., binding constants) between 3-(phenylthio)benzonitrile derivatives and radicals (e.g., DPPH) be determined experimentally?

- Methodological Answer : Use UV-Vis spectrophotometry to monitor radical scavenging activity. Prepare solutions of DPPH in ethanol and titrate with increasing concentrations of the benzonitrile derivative. Apply the Benesi-Hildebrand equation to calculate binding constants (K) from absorbance changes at 517 nm. For electrostatic interactions, conduct zeta potential measurements .

Q. What strategies resolve contradictions between experimental and computational data for 3-(phenylthio)benzonitrile’s electronic structure?

- Methodological Answer : Discrepancies in HOMO-LUMO gaps or vibrational frequencies may arise from solvent effects or basis set limitations. Re-run computations with explicit solvent models (e.g., PCM for acetonitrile) and higher-level basis sets (e.g., aug-cc-pVTZ). Validate with temperature-dependent fluorescence spectroscopy to correlate experimental Stokes shifts with computed solvent reorganization energies .

Q. How does the steric and electronic nature of the phenylthio group affect regioselectivity in cross-coupling reactions?

- Methodological Answer : The sulfur atom’s lone pairs can coordinate to transition metal catalysts (e.g., Pd), directing cross-coupling to specific positions. Use X-ray crystallography to analyze molecular geometry and DFT-NBO (natural bond orbital) analysis to quantify steric hindrance. Compare yields in Suzuki-Miyaura reactions using para-substituted aryl boronic acids to map electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.